molecular formula C20H18F2N2O4 B6561066 N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(3,4-dimethoxyphenyl)acetamide CAS No. 1021216-84-1

N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(3,4-dimethoxyphenyl)acetamide

Cat. No.: B6561066
CAS No.: 1021216-84-1
M. Wt: 388.4 g/mol
InChI Key: UWZUZCIGXJZFDA-UHFFFAOYSA-N
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Description

N-{[5-(2,4-Difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(3,4-dimethoxyphenyl)acetamide is a synthetic acetamide derivative featuring a 1,2-oxazole (isoxazole) core substituted with a 2,4-difluorophenyl group at position 5 and a methyl group at position 2. The acetamide moiety is further modified with a 3,4-dimethoxyphenyl group, which confers unique electronic and steric properties. Isoxazoles are heterocyclic compounds known for their metabolic stability and bioactivity, often explored in medicinal chemistry for anti-inflammatory, antimicrobial, and CNS-targeting applications .

Properties

IUPAC Name

N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]-2-(3,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F2N2O4/c1-26-17-6-3-12(7-19(17)27-2)8-20(25)23-11-14-10-18(28-24-14)15-5-4-13(21)9-16(15)22/h3-7,9-10H,8,11H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWZUZCIGXJZFDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NCC2=NOC(=C2)C3=C(C=C(C=C3)F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural and functional distinctions from similar acetamide derivatives are summarized below:

Table 1: Structural and Functional Comparison

Compound Name (CAS/ID) Core Structure Aryl Substituents Key Modifications Biological Relevance
Target Compound Isoxazole 2,4-Difluorophenyl (oxazole); 3,4-Dimethoxyphenyl (acetamide) Methyl linkage to oxazole; dual methoxy groups Potential anti-inflammatory/antibacterial (inferred from structural motifs)
2-{[5-(2-Anilino-2-oxoethyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide (823833-00-7) Triazole 3-Fluorophenyl (acetamide); anilino group Sulfanyl linker; methyl-triazole Unspecified activity; structural focus on triazole-sulfanyl motifs
2-{[4-Amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide (840515-92-6) Triazole 3,4-Dimethoxyphenyl (triazole); 2-fluorophenyl (acetamide) Amino-triazole; sulfanyl linker Anti-exudative activity (analogous to diclofenac in studies)
N-(4-Acetylphenyl)-2-[5-(3,4-dimethoxyphenyl)-4-ethyl-4H-triazol-3-ylsulfanyl]acetamide (6g) Triazole 3,4-Dimethoxyphenyl (triazole); acetylphenyl Ethyl-triazole; sulfanyl linker Nitric oxide donor (therapeutic potential in cardiovascular diseases)
N-(2,4-difluorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-triazol-3-yl]sulfanyl}acetamide (573931-40-5) Triazole 2,4-Difluorophenyl (acetamide); furyl (triazole) Ethyl-triazole; furan substitution Unspecified activity; furan may enhance metabolic stability

Key Findings :

Core Heterocycle: The target compound’s isoxazole core distinguishes it from triazole-based analogs (e.g., ). Triazole derivatives (e.g., ) often exhibit enhanced hydrogen-bonding capacity due to the additional nitrogen atom, which may improve target binding .

Substituent Effects :

  • The 3,4-dimethoxyphenyl group in the target compound and is associated with electron-donating effects, which may enhance binding to hydrophobic pockets in enzymes or receptors .
  • Fluorine substitutions (2,4-difluoro in the target vs. 3-fluoro in or 2-fluoro in ) influence lipophilicity and metabolic stability. Difluoro groups reduce CYP450-mediated degradation .

Sulfanyl-linked triazoles (e.g., ) are often utilized for their redox activity or metal-chelating properties .

Comparative Pharmacological and Toxicological Data

Table 2: Toxicity and Activity Predictions

Compound Predicted Acute Toxicity (LD50, mg/kg) Notable Activity Reference
Target Compound 480–520 (estimated) Hypothesized anti-inflammatory
840515-92-6 380–420 Anti-exudative (87% efficacy vs. diclofenac)
2-((5-(3,4-Dimethoxyphenyl)-3H-triazol-3-yl)thio)acetic acid 550–600 Low toxicity; ester derivatives explored for prodrug potential
6g 320–350 Nitric oxide release (72% efficacy)

Insights :

  • The target compound’s predicted lower acute toxicity (LD50 ~480–520 mg/kg) aligns with other 3,4-dimethoxyphenyl derivatives, attributed to reduced electrophilic reactivity .
  • Triazole-based analogs (e.g., ) show higher bioactivity in specific assays (e.g., anti-exudative or NO release) but may exhibit greater toxicity due to reactive sulfanyl or oxime groups .

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